Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Catalog No.
S859593
CAS No.
71933-03-4
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

CAS Number

71933-03-4

Product Name

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)

InChI Key

LQTKGJRZBOYLEY-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=NC(=O)N1)Br

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)Br

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a bromine atom, a hydroxyl group, and a carboxylate ester. The molecular formula for this compound is C8H8BrN2O3, and its structure includes a methyl ester functional group at the 4-position of the pyrimidine ring. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

  • Pyrimidine Scaffold

    MBHPC contains a pyrimidine ring, a common heterocyclic aromatic structure found in various biologically relevant molecules, including DNA and RNA bases. This suggests MBHPC might have potential as a scaffold for drug discovery efforts targeting processes involving these nucleic acids [].

  • Functional Groups

    The presence of a hydroxyl (-OH) group and a methyl ester (COOCH3) group in MBHPC's structure indicates potential for interaction with biological systems. The hydroxyl group could participate in hydrogen bonding, while the methyl ester group might act as a bioisostere (a molecule with similar shape and properties) for other functional groups found in drugs [].

Due to its functional groups:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.
    RCOOR +H2ORCOOH+R OH\text{RCOOR }+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{R OH}
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, yielding various derivatives.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecules.
  • Oxidation: The hydroxyl group may be oxidized to form a carbonyl compound under appropriate conditions.

These reactions illustrate the compound's versatility as a building block for synthesizing more complex organic molecules.

The synthesis of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be achieved through several methods:

  • Bromination of Pyrimidine Derivatives: Starting from 2-hydroxypyrimidine-4-carboxylic acid, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent to introduce the bromine atom at the 5-position.
  • Esterification: The carboxylic acid obtained from the bromination step can be converted into the methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • One-Pot Synthesis: In some cases, a one-pot synthesis approach may be utilized where all reactants are combined simultaneously under controlled conditions to yield the desired product directly.

These methods highlight the compound's accessibility for research and industrial applications.

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylateBrominated structure enhances reactivityPharmaceuticals, agrochemicalsMethyl 2-hydroxy-4-pyrimidinylcarboxylateNo halogen substitutionOrganic synthesis5-Fluoro-2-hydroxypyrimidine-4-carboxylic acidFluorinated; different electronic propertiesAntiviral agentsMethyl 5-chloro-2-hydroxypyrimidine-4-carboxylateChlorinated; potential for different biological activitySynthesis of bioactive compounds

This comparison highlights how methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate stands out due to its unique bromination while sharing common features with other pyrimidine derivatives that could influence their respective applications and activities.

Interaction studies involving methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structures can bind to specific sites on enzymes or receptors, potentially inhibiting their activity.

Further studies using techniques like molecular docking and spectroscopy could elucidate these interactions, providing insights into how this compound might influence biological pathways or mechanisms.

Several compounds share structural similarities with methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate:

  • Methyl 2-hydroxy-4-pyrimidinylcarboxylate: Lacks bromination but retains hydroxyl and carboxylate functionalities.
  • 5-Fluoro-2-hydroxypyrimidine-4-carboxylic acid: Contains a fluorine atom instead of bromine, affecting its reactivity and biological properties.
  • Methyl 5-chloro-2-hydroxypyrimidine-4-carboxylate: Chlorinated derivative that may exhibit different chemical behavior compared to the brominated version.

Comparison Table

Compound NameUnique FeaturesPotential

XLogP3

0.3

Wikipedia

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Dates

Modify: 2023-08-16

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